2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique molecular structure, which includes a chloroacetamide group and a cyclopentylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylsulfonamide with cyclopentylamine to form the intermediate N-(4-aminophenyl)cyclopentylsulfonamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorobutyl)-N-(4-(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
2-chloro-N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide is unique due to its cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H17ClN2O3S |
---|---|
Molecular Weight |
316.80 g/mol |
IUPAC Name |
2-chloro-N-[4-(cyclopentylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O3S/c14-9-13(17)15-10-5-7-12(8-6-10)20(18,19)16-11-3-1-2-4-11/h5-8,11,16H,1-4,9H2,(H,15,17) |
InChI Key |
UKCQNRCBYSTMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.